Cas no 1806769-99-2 (Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate)

Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a chloromethyl group, methoxy substituent, and trifluoromethoxy moiety, offering multiple reactive sites for further functionalization. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in the design of bioactive compounds. The ester functionality provides a handle for hydrolysis or transesterification, enabling downstream derivatization. This compound is particularly useful in the development of heterocyclic scaffolds for medicinal chemistry applications. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for complex molecular architectures.
Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate structure
1806769-99-2 structure
Product name:Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate
CAS No:1806769-99-2
MF:C11H11ClF3NO4
MW:313.657552957535
CID:4841432

Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate
    • Inchi: 1S/C11H11ClF3NO4/c1-18-8(17)4-7-3-6(5-12)9(19-2)10(16-7)20-11(13,14)15/h3H,4-5H2,1-2H3
    • InChI Key: YDIPQORSYURHHC-UHFFFAOYSA-N
    • SMILES: ClCC1C(=C(N=C(CC(=O)OC)C=1)OC(F)(F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 329
  • XLogP3: 2.6
  • Topological Polar Surface Area: 57.6

Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029084397-1g
Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate
1806769-99-2 97%
1g
$1,504.90 2022-03-31

Additional information on Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate

Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1806769-99-2): A Comprehensive Overview

Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1806769-99-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the development of various therapeutic agents. The presence of multiple functional groups, including a chloromethyl moiety and a trifluoromethoxy substituent, makes it a versatile building block for synthesizing complex molecules with potential pharmacological activity.

The compound's structure is further distinguished by the presence of a methoxy group at the 3-position and an acetate moiety at the 6-position of the pyridine ring. This unique arrangement of functional groups imparts distinct chemical properties that are highly valuable in medicinal chemistry. The chloromethyl group, for instance, is known for its reactivity in nucleophilic addition reactions, which can be exploited to form carbon-carbon bonds essential for drug molecule construction. Meanwhile, the trifluoromethoxy group introduces electron-withdrawing effects and enhances metabolic stability, making it a preferred choice in drug design to improve bioavailability and pharmacokinetic profiles.

In recent years, the demand for advanced intermediates like Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate has surged due to the increasing complexity of drug molecules being developed. The pharmaceutical industry relies heavily on such intermediates to streamline synthetic pathways and enhance efficiency in drug discovery programs. The compound's versatility has been particularly highlighted in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. By serving as a precursor for these inhibitors, Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate plays a pivotal role in advancing therapeutic strategies.

The synthesis of Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. One of the key steps involves the introduction of the chloromethyl group through chlorination reactions, followed by selective methylation and trifluoromethylation at specific positions on the pyridine ring. These steps require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve regioselective modifications, further demonstrating the compound's synthetic utility.

The pharmacological significance of Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate has been explored in several preclinical studies. Researchers have leveraged its structural features to develop novel compounds with enhanced binding affinity and selectivity towards target enzymes. For example, derivatives of this intermediate have shown promising activity against Janus kinases (JAKs), which are implicated in various autoimmune disorders. The ability to fine-tune the electronic properties of the molecule through strategic functionalization has opened new avenues for designing next-generation therapeutics.

The impact of Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate extends beyond academic research; it has also found applications in industrial settings where large-scale production is required for clinical trials and commercialization. Manufacturers specializing in fine chemicals have optimized synthetic routes to produce this compound in high quantities while maintaining stringent quality control measures. This ensures that pharmaceutical companies can access reliable supplies of this critical intermediate without compromising on purity or performance.

The future prospects for Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate are bright, given its expanding role in drug development and its compatibility with emerging synthetic methodologies. As computational chemistry advances, researchers can more accurately predict the reactivity and properties of complex molecules like this one, leading to more efficient synthetic strategies. Additionally, green chemistry principles are being integrated into its production processes to minimize environmental impact while maximizing yield and sustainability.

In conclusion, Methyl 4-(chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1806769-99-2) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is set to grow even further, solidifying its position as a key intermediate in the fight against human disease.

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